Enhanced Lipophilicity (XLogP3) Compared to Sulfonyl Analogs
4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine exhibits a computed XLogP3 of 2.6 [1], which is significantly higher than that of its direct sulfonyl analog 4-[4-(benzenesulfonyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine (XLogP3 ≈ 1.8) [2]. This increase in lipophilicity can enhance membrane permeability and may influence oral bioavailability potential.
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 4-[4-(benzenesulfonyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine: XLogP3 ≈ 1.8 |
| Quantified Difference | ΔXLogP3 = 0.8 log units (approximately 6.3-fold higher lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm via PubChem |
Why This Matters
Higher lipophilicity may correlate with improved passive membrane permeability, which is a critical parameter for intracellular target engagement and oral bioavailability.
- [1] PubChem Compound Summary for CID 42473281. National Center for Biotechnology Information. 2026. View Source
- [2] PubChem Compound Summary for 4-[4-(benzenesulfonyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine (CID 102231888). National Center for Biotechnology Information. View Source
